4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a chloro group and a hydroxy group attached to a phenyl ring, as well as a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Purification: The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the chloro and hydroxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Chloro-substituted derivatives, hydroxy-substituted derivatives
Scientific Research Applications
4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)-4-oxobutanoic acid: Similar structure but lacks the chloro group.
2,2'-Methylenebis(4-chlorophenol): Contains two chloro groups and two hydroxy groups on a biphenyl structure.
4-(4-Chlorophenyl)-4-oxobutanoic acid: Similar structure but with a different position of the chloro group.
Properties
IUPAC Name |
4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-6-1-2-7(9(13)5-6)8(12)3-4-10(14)15/h1-2,5,13H,3-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSYNSQMKQFSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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